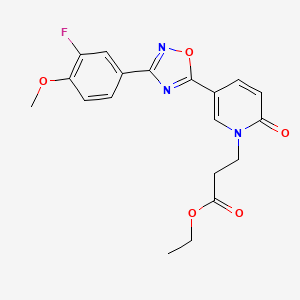

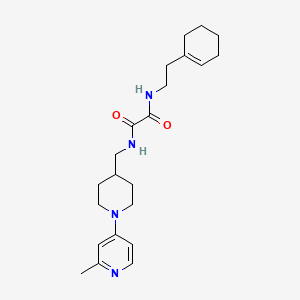

![molecular formula C22H28N4O3 B2617980 2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 902043-81-6](/img/structure/B2617980.png)

2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one” belongs to a class of pyrrolo[2,3-d]pyrimidin-4-one derivatives . These compounds have been designed and synthesized as corticotropin-releasing factor 1 (CRF 1) receptor antagonists . They have shown anticancer activities against HCT116, MCF-7, and Hep3B cancer cells .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-one derivatives involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring is based on these approaches .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction of 3M1POL with HO• radicals and Cl• atoms plays an important role in the oxidation mechanisms of 3M1POL .Scientific Research Applications

Structural Analysis and Synthesis

- A study by Toze et al. (2015) elucidates the crystal structure of a compound with a related structural motif, highlighting the arrangement and conformation of fused tetracyclic systems including an azepane ring. This provides insights into the molecular geometry and potential reactivity of compounds with similar structures (Toze, Poplevin, Zubkov, Nikitina, Porras, & Khrustalev, 2015).

- Fülöp et al. (1987) detail the synthesis of partially saturated dipyrido[1,2-a:4,3-d]pyrimidin-11-ones via a catalytic hydrogen-transfer reaction, demonstrating a method for creating compounds with related frameworks (Fülöp, Huber, Dombi, & Bernáth, 1987).

Chemical Properties and Reactions

- Noguchi et al. (2007) explored the competitive thermal ene reaction and Diels-Alder reactions of compounds structurally similar to the target molecule, showing the versatility of such compounds in synthetic organic chemistry and potential applications in drug synthesis and material science (Noguchi, Sunagawa, Akao, Yamada, Yamamoto, & Kakehi, 2007).

- Research by Reisinger, Bernhardt, and Wentrup (2004) on tetrazolo[1,5-a]pyridines and 2-azidopyridines undergoing photochemical transformations provides a foundation for understanding the reactivity of nitrogen-containing heterocycles, which is relevant for developing novel chemical entities with potential pharmacological activities (Reisinger, Bernhardt, & Wentrup, 2004).

Applications in Fluorescence and Materials Science

- Schramm et al. (2006) highlight the synthesis of annelated 2-amino pyridines, including pyrrolo[2,3-b]pyridines and pyrido[2,3-b]azepines, through a one-pot process. These compounds exhibit high fluorescence and partial pH sensitivity, suggesting applications in materials science, especially in the development of fluorescent markers and sensors (Schramm, Dediu, Oeser, & Müller, 2006).

Mechanism of Action

The mechanism of action of these compounds is related to their ability to inhibit certain receptors or enzymes. For instance, they have been found to inhibit the corticotropin-releasing factor 1 (CRF 1) receptor . They also have shown anticancer activities, suggesting they may inhibit certain pathways involved in cancer cell proliferation .

properties

IUPAC Name |

5-(azepane-1-carbonyl)-6-(3-methoxypropyl)-10-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-16-9-7-12-26-19(16)23-20-17(21(26)27)15-18(25(20)13-8-14-29-2)22(28)24-10-5-3-4-6-11-24/h7,9,12,15H,3-6,8,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKLPEOVWJHAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azepane-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

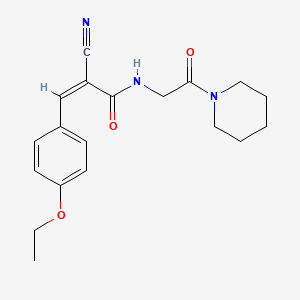

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2617898.png)

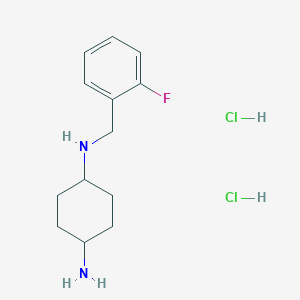

![2-(6-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2617901.png)

![(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2617902.png)

![N-(2,4-dimethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2617903.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2617908.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methylbenzenecarboxylate](/img/structure/B2617909.png)

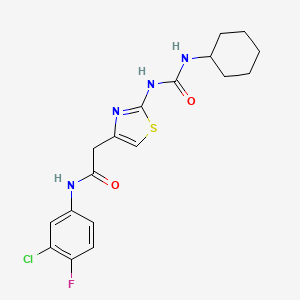

![1-Methyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2617917.png)